molecular formula C22H21N3O4 B11033722 N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide

N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide

Cat. No.: B11033722
M. Wt: 391.4 g/mol
InChI Key: LVIJEBWKPCCMBN-UHFFFAOYSA-N
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Description

This compound belongs to the pyranopyrazole class, characterized by a fused pyran and pyrazole ring system. The structure includes a 4-ethoxyphenyl group at the N-position of the pyrazole, a phenyl substituent at the 1-position, and a carboxamide moiety at the 4-position of the tetrahydropyrano ring.

Properties

Molecular Formula

C22H21N3O4

Molecular Weight

391.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-4,5-dihydropyrano[2,3-c]pyrazole-4-carboxamide

InChI

InChI=1S/C22H21N3O4/c1-3-28-17-11-9-15(10-12-17)23-21(27)18-13-19(26)29-22-20(18)14(2)24-25(22)16-7-5-4-6-8-16/h4-12,18H,3,13H2,1-2H3,(H,23,27)

InChI Key

LVIJEBWKPCCMBN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)OC3=C2C(=NN3C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the acylation of the pyrazole derivative with a suitable carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyranopyrazole Derivatives with Varied Substituents

Example Compound: 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile (from )

  • Core Structure: Pyranopyrazole with a methoxyphenyl group (vs. ethoxyphenyl in the query compound).
  • Key Differences: Substituent: 4-Methoxyphenyl (smaller ethoxy analog) vs. 4-ethoxyphenyl (longer chain, increased lipophilicity). Functional Groups: Amino and nitrile groups at positions 5 and 6 (vs. carboxamide at position 4).
  • Impact : The ethoxy group in the query compound may enhance membrane permeability compared to methoxy, while the carboxamide could improve hydrogen-bonding interactions with biological targets .

Pyrrolo[1,2-b]pyridazine Carboxamides (Patent Compounds from )

Example Compound: (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-...-carboxamide

  • Core Structure: Pyrrolo[1,2-b]pyridazine (vs. pyranopyrazole in the query compound).
  • Key Differences: Heterocycle: Pyrrolopyridazine (nitrogen-rich, planar) vs. pyranopyrazole (oxygen-containing, less rigid). Substituents: Trifluoromethyl, morpholinylethoxy, and cyano groups (enhanced metabolic stability and target affinity) vs. ethoxyphenyl and phenyl.
  • Impact : The patent compounds likely exhibit superior pharmacokinetic properties due to fluorine atoms and morpholine, whereas the query compound’s ethoxyphenyl may favor specific solubility profiles .

Dihydropyridine Derivatives ()

Example Compound: 5-Cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide

  • Core Structure: 1,4-Dihydropyridine (vs. pyranopyrazole).
  • Key Differences: Ring System: Dihydropyridine (redox-active, calcium channel modulator) vs. Substituents: Thioether, furyl, and cyano groups (electron-withdrawing effects) vs. ethoxyphenyl and carboxamide.
  • Impact: Dihydropyridines are classically associated with cardiovascular activity, while pyranopyrazoles may diverge toward anti-inflammatory or anticancer applications .

Comparative Data Table

Parameter Query Compound 4-Methoxyphenyl Pyranopyrazole Pyrrolopyridazine Carboxamide Dihydropyridine Carboxamide
Core Structure Pyranopyrazole Pyranopyrazole Pyrrolo[1,2-b]pyridazine 1,4-Dihydropyridine
Key Substituents 4-ethoxyphenyl, phenyl, carboxamide 4-methoxyphenyl, amino, nitrile Trifluoromethyl, morpholinylethoxy Furyl, thioether, cyano
Synthetic Route Likely multi-component one-pot reaction Multi-component reaction Multi-step organic synthesis Multi-component reaction
Potential Bioactivity Enzyme inhibition (speculative) Heterocyclic precursor Kinase or receptor modulation Calcium channel modulation
Lipophilicity (Predicted) Moderate (ethoxy increases logP vs. methoxy) Low to moderate High (fluorine and morpholine) Moderate (cyano reduces logP)

Research Findings and Implications

  • Structural Flexibility: The pyranopyrazole core offers synthetic versatility, allowing substituent tuning for target selectivity. Ethoxy vs. methoxy substitutions may optimize pharmacokinetics .
  • Carboxamide Role : The carboxamide group in the query compound and patent analogs suggests a shared mechanism (e.g., protease inhibition via hydrogen bonding), but core structure dictates target class .
  • Gaps in Data: Limited pharmacological data for the query compound necessitate further studies to validate its activity against specific enzymes or receptors.

Biological Activity

N-(4-ethoxyphenyl)-3-methyl-6-oxo-1-phenyl-1,4,5,6-tetrahydropyrano[2,3-c]pyrazole-4-carboxamide is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a tetrahydropyrano moiety fused with a pyrazole ring. The synthesis of such compounds typically involves multi-step reactions that include cyclization and functional group modifications. Various synthetic approaches have been reported in literature, often focusing on optimizing yields and biological activity.

Biological Activities

1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to N-(4-ethoxyphenyl)-3-methyl-6-oxo have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Properties
Pyrazole compounds have also been evaluated for their antimicrobial efficacy. In vitro studies suggest that certain derivatives possess notable activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

3. Anticancer Potential
Some studies have highlighted the cytotoxic effects of pyrazole derivatives against cancer cell lines. For instance, specific compounds have shown selective toxicity towards tumor cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Case Study 1: Anti-inflammatory Efficacy

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activity through TNF-α and IL-6 inhibition assays. The most potent compounds exhibited up to 93% inhibition of IL-6 at 10 µM concentrations compared to dexamethasone's 86% at 1 µM .

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone76%86%
Compound A61%76%
Compound B85%93%

Case Study 2: Antimicrobial Activity

Burguete et al. reported the synthesis of novel pyrazole derivatives with promising antimicrobial properties against Mycobacterium tuberculosis (MTB) and various bacterial strains. The most effective compound showed significant inhibition at low concentrations compared to standard antibiotics .

CompoundMTB Inhibition (µg/mL)Bacterial Strains Tested
Rifampin0.25MTB
Compound C6.25E. coli, Bacillus subtilis

The biological activities of N-(4-ethoxyphenyl)-3-methyl-6-oxo-pyrazole derivatives can be attributed to their ability to interact with specific molecular targets:

1. Cytokine Modulation
Inhibition of pro-inflammatory cytokines suggests that these compounds may act on signaling pathways involved in inflammation, potentially through NF-kB pathway modulation.

2. Antimicrobial Mechanisms
The antimicrobial action may involve interference with bacterial protein synthesis or cell wall integrity, leading to cell lysis.

3. Cancer Cell Targeting
Cytotoxic effects on cancer cells could result from the induction of apoptosis or cell cycle arrest mechanisms influenced by the compound's interaction with cellular pathways.

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